2-(Methylthio)imidazole
Description
Historical Context and Discovery of Imidazole (B134444) Derivatives
The journey of imidazole and its derivatives began in the 19th century. Although various imidazole derivatives were identified as early as the 1840s, the parent compound, imidazole, was first synthesized by the German chemist Heinrich Debus in 1858. wikipedia.orgnih.gov His synthesis involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), a method that, despite its relatively low yield, is still utilized for creating C-substituted imidazoles. wikipedia.orgderpharmachemica.com The name "imidazole" itself was coined in 1887 by Arthur Rudolf Hantzsch. wikipedia.org Over the years, numerous methods for synthesizing both simple and substituted imidazoles have been developed, including the Radiszewski synthesis, Wallach synthesis, and Marckwald synthesis. derpharmachemica.comisca.me These methods have paved the way for the creation of a vast library of imidazole derivatives with a wide range of applications.
Significance of the Imidazole Core in Chemical and Biological Systems
The imidazole ring is a five-membered planar ring containing two nitrogen atoms and is considered an aromatic heterocycle. wikipedia.orgisca.me This structure is a fundamental component of many important biological molecules. wikipedia.org The amino acid histidine, for instance, contains an imidazole side chain and is crucial for the structure and function of many proteins and enzymes, including hemoglobin. wikipedia.orgfiveable.me Histidine and its derivatives also play a vital role in intracellular buffering. wikipedia.org Furthermore, the imidazole nucleus is found in purines, which are the most widespread nitrogen-containing heterocycles in nature, forming the backbone of DNA and RNA. wikipedia.orgfiveable.me
In the realm of medicinal chemistry, the imidazole moiety is present in numerous pharmaceuticals, including antifungal agents like ketoconazole (B1673606) and miconazole, as well as the anticancer drug mercaptopurine. wikipedia.org Its ability to form hydrogen bonds and interact with various biomolecules makes it a valuable component in drug design. nih.gov The imidazole core is also utilized in industrial applications and as a ligand in coordination chemistry. wikipedia.org
Overview of 2-(Methylthio)imidazole as a Chemical Entity
This compound, also known by synonyms such as 2-Methylsulfanyl-1H-imidazole and 2-Methylmercaptoimidazole, is a derivative of imidazole with the chemical formula C4H6N2S. ontosight.aicymitquimica.com It is identified by the CAS number 7666-04-8. ontosight.aiguidechem.com The structure consists of an imidazole ring with a methylthio (-SCH3) group attached at the second position. ontosight.ai This addition of a sulfur-containing group influences its chemical reactivity and biological interactions. ontosight.ai
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C4H6N2S |
| Molecular Weight | 114.17 g/mol |
| CAS Number | 7666-04-8 |
| Appearance | White or colorless solid |
| Solubility | Soluble in polar organic solvents and water |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
This table is populated with data from various chemical databases and may be interactive.
Scope and Objectives of Contemporary Research on this compound
Current research on this compound and its derivatives is multifaceted, spanning various scientific disciplines. A primary focus is its application as a building block in the synthesis of novel pharmaceutical compounds. ontosight.ai Researchers are exploring its potential in developing new antimicrobial, antifungal, and antiviral agents. ontosight.ai For instance, derivatives of 2-(methylthio)-1H-imidazol-5(4H)-ones have been synthesized and investigated for their biological activities. derpharmachemica.com
Another significant area of research involves its use in the development of agricultural products like pesticides and fungicides. ontosight.ai Furthermore, this compound serves as a tool in biological research for studying enzymatic reactions and protein interactions. ontosight.ai The synthesis of novel derivatives continues to be a key objective, with methods being developed to create compounds with enhanced or specific activities. For example, a novel series of 2,4,5-triarylimidazole-1,2,3-triazole derivatives has been synthesized, demonstrating the ongoing efforts to expand the chemical space of imidazole-based compounds. researchgate.net The study of its coordination chemistry and potential as a ligand for metal complexes also remains an active area of investigation. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOCLWUDDWXHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997984 | |
| Record name | 2-(Methylsulfanyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7666-04-8 | |
| Record name | 1H-Imidazole, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulfanyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-1H-imidazole | |
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Synthetic Methodologies for 2 Methylthio Imidazole and Its Derivatives
Direct Synthesis Approaches to 2-(Methylthio)imidazole
Direct synthesis methods aim to construct the this compound core or introduce the methylthio group in a single, efficient step. These approaches are often favored for their operational simplicity and atom economy.
A primary direct route involves the S-alkylation of a pre-formed imidazole-2-thione (2-mercaptoimidazole) precursor. This nucleophilic substitution reaction is a straightforward and widely used method for introducing the methylthio group. The reaction typically involves deprotonating the thiol group with a base to form a thiolate anion, which then acts as a nucleophile, attacking a methylating agent.
Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). For instance, 1-aryl-2-methylthio-imidazolines have been successfully synthesized through the alkylation of 1-arylimidazolidine-2-thiones with methyl iodide. nih.gov Similarly, 2-methylthio derivatives of imidazol-5(4H)-ones are prepared by treating the corresponding 2-thioxo-imidazolidin-4-ones with methyl iodide in the presence of aqueous sodium hydroxide.
Table 1: Examples of Direct S-Methylation of Imidazole-2-thione Precursors
| Precursor | Methylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 1-Arylimidazolidine-2-thiones | Methyl Iodide | Not specified | 1-Aryl-2-methylthio-imidazolines | nih.gov |
| 2-Thioxo-imidazolidin-4-ones | Methyl Iodide | Aqueous Sodium Hydroxide | 2-(Methylthio)-1H-imidazol-5(4H)-ones |
Condensation reactions provide another avenue for the direct synthesis of the this compound scaffold. In some variations, the methylthio group is incorporated during the cyclization and ring-formation process. A notable example involves the synthesis of 1-((methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine, an aldehyde, and dimethyl sulfoxide (B87167) (DMSO). researchgate.net In this one-step process, DMSO serves the dual role of solvent and the source of the methylthio group, showcasing an efficient and innovative condensation strategy. researchgate.net
Multi-Step Synthesis Strategies
Multi-step syntheses offer greater flexibility in constructing complex and highly functionalized this compound derivatives. These strategies typically involve the sequential formation of the imidazole (B134444) ring followed by the introduction and subsequent derivatization of the methylthio group.
The initial step in many multi-step syntheses is the construction of the core imidazole ring. Several classic and modern methods are employed to create imidazole precursors, which are later converted to the target 2-(methylthio) derivatives.
Marckwald Synthesis : This is a common and effective method for preparing 2-mercaptoimidazoles, which are the direct precursors for 2-(methylthio)imidazoles. wjpsonline.com The synthesis involves the reaction of an α-amino ketone or aldehyde with potassium thiocyanate (B1210189) or an alkyl isothiocyanate. wjpsonline.com The resulting 2-mercaptoimidazole (B184291) can then be readily S-methylated in a subsequent step.
Debus Synthesis : First reported in 1858, this method involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. wikipedia.orgpharmaguideline.com While it doesn't directly yield a 2-thio derivative, the resulting substituted imidazole can be functionalized at the C2 position in later steps.
Radiszewski Synthesis : This approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (often substituted with formamide) to yield tri-substituted imidazoles. wjpsonline.com
Once the imidazole or a suitable precursor like an imidazolidine-2-thione is formed, the methylthio group is introduced. This is almost universally achieved via S-alkylation of the corresponding imidazole-2-thione.
The process begins with the synthesis of the thione precursor. For example, 1-arylimidazolidine-2-thiones can be synthesized by the condensation reaction of N-arylethylenediamines with carbon disulfide in a xylene medium. nih.gov Following the formation of the thione, alkylation with a methylating agent like methyl iodide leads to the desired 2-methylthio product. nih.gov This two-step sequence (thione formation followed by methylation) is a robust and widely applied strategy for accessing this compound derivatives. nih.gov
This compound serves as a valuable platform for further chemical modifications, allowing for the synthesis of a diverse library of related compounds. The methylthio group itself can act as a leaving group, enabling further functionalization at the C2 position.
Nucleophilic Substitution : The methylthio group can be displaced by various nucleophiles. For example, 2-(methylthio)-1H-imidazol-5(4H)-ones undergo nucleophilic substitution with secondary amines to yield 2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones. This reaction demonstrates the utility of the methylthio group as a synthetic handle for introducing diverse functionalities.
N-Alkylation and N-Acylation : The nitrogen atoms in the imidazole ring can be functionalized through reactions with alkyl halides or acylating agents. pharmaguideline.comnih.gov For instance, the reaction of imidazole with ethyl chloroacetate (B1199739) produces an ester derivative, which can then be converted to a series of amides. nih.govresearchgate.net
Ring Functionalization : Further substitutions can be made on the carbon atoms of the imidazole ring, although these reactions are less common and depend on the existing substituents. wjpsonline.com
Table 2: Summary of Synthetic Strategies and Key Reactions
| Strategy Type | Key Intermediate | Key Reaction | Description |
|---|---|---|---|
| Direct Synthesis | Imidazole-2-thione | S-Alkylation | Direct methylation of the sulfur atom on a pre-formed thione using agents like methyl iodide. nih.gov |
| Multi-Step Synthesis | α-Amino ketone | Marckwald Synthesis | Formation of a 2-mercaptoimidazole ring, which is the immediate precursor for S-methylation. wjpsonline.com |
| Multi-Step Synthesis | N-Arylethylenediamine | Condensation with CS₂ | Formation of an imidazolidine-2-thione, followed by S-methylation. nih.gov |
| Derivatization | this compound | Nucleophilic Substitution | Displacement of the methylthio group by a nucleophile to introduce new functional groups at the C2 position. |
Catalytic and Green Chemistry Approaches in this compound Synthesis
The synthesis of imidazole derivatives, including this compound, has significantly benefited from the principles of green chemistry. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. Key strategies include the use of efficient catalysts, alternative energy sources like microwave irradiation, and the development of catalyst-free reaction pathways. researchgate.net
Role of Catalysts in Enhancing Reaction Efficiency
Catalysts are fundamental in modern organic synthesis for improving reaction rates, yields, and selectivity under milder conditions. In the synthesis of the imidazole core, various catalysts have been employed to enhance efficiency.
Acid Catalysts : Simple acid catalysts, such as a catalytic amount of sulfuric acid, have been used in the cyclization steps for creating imidazole-2-thiol precursors, which can then be alkylated to form this compound derivatives. p-Toluenesulfonic acid has also been effectively used as a catalyst in microwave-assisted, one-pot reactions to produce complex imidazole derivatives. nih.gov
Metal Catalysts : A range of metal-based catalysts have been developed for imidazole synthesis. researchgate.net For instance, copper sulfate is an inexpensive and economically viable catalyst for producing multisubstituted imidazoles. organic-chemistry.org Heterogeneous catalysts, such as FeCl3 supported on silica (B1680970) (FeCl3/SiO2), offer advantages like easy separation and recyclability, facilitating solvent-free synthesis of multisubstituted imidazoles. nih.gov Other notable catalysts include Cu(II) complexes, which have been used to synthesize imidazole derivatives in good yields. nih.gov In related syntheses, dehydrogenation catalysts like nickel-copper or nickel-chromium are used to convert imidazolines into imidazoles. google.com
The primary role of these catalysts is to lower the activation energy of the reaction, often by facilitating the key bond-forming steps in the construction of the imidazole ring. This leads to shorter reaction times, higher yields, and the ability to perform reactions at lower temperatures, all of which contribute to a more efficient and greener synthetic process. researchgate.netnih.gov
| Catalyst | Type | Key Advantages | Reference |
|---|---|---|---|
| Sulfuric Acid | Homogeneous (Acid) | Readily available, effective for cyclization. | |
| p-Toluenesulfonic acid | Homogeneous (Acid) | Effective in multicomponent, microwave-assisted reactions. | nih.gov |
| FeCl3/SiO2 | Heterogeneous (Lewis Acid) | Recyclable, enables solvent-free conditions, high yields. | nih.gov |
| Copper (II) Sulfate | Homogeneous (Lewis Acid) | Inexpensive and economically viable. | organic-chemistry.org |
| Nickel-Copper | Heterogeneous | Effective for dehydrogenation of imidazoline (B1206853) precursors. | google.com |
Microwave Irradiation-Assisted Synthesis
Microwave-assisted synthesis has emerged as a significant green chemistry tool, offering substantial rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating methods. orientjchem.orgias.ac.in This technology is particularly effective for synthesizing heterocyclic compounds like imidazoles.
The synthesis of 2-(methylthio)-1H-imidazol-5(4H)-ones, a derivative of this compound, has been achieved using microwave irradiation. The process involves the condensation of thiohydantoin with an aldehyde under microwave conditions to form a 2-thioxo-imidazolidin-4-one, which is subsequently treated with methyl iodide to introduce the methylthio group. This method highlights the utility of microwave energy in accelerating the construction of the core imidazole structure.
| Reaction Type | Method | Reaction Time | Yield | Key Benefit |
|---|---|---|---|---|
| Synthesis of 5-substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles | Conventional Heating | 6-8 hours | 65-80% | Standard procedure |
| Microwave Irradiation | 4-6 minutes | 75-90% | Drastic reduction in time, improved yield ias.ac.in | |
| Synthesis of 2,4,5-triphenyl-1H-imidazole derivatives | Conventional Reflux | 1-2 hours | ~70% | Established method |
| Microwave Irradiation | 7 minutes | >70% | Significant time savings orientjchem.org |
Catalyst-Free Methodologies
Developing synthetic routes that eliminate the need for a catalyst is a primary goal of green chemistry, as it simplifies purification, reduces costs, and avoids potential toxicity associated with catalytic agents. Several catalyst-free methods for the synthesis of substituted imidazoles have been reported.
One notable approach is the one-pot, three-component condensation of benzil, an aldehyde, and ammonium (B1175870) acetate. This method proceeds under catalyst-free conditions to produce trisubstituted imidazoles in good yields. The notable features of this methodology are its procedural simplicity, cost-effectiveness, and the ability to purify the product using non-chromatographic techniques. Similarly, efficient one-pot methods for synthesizing imidazole derivatives under solvent-free conditions have also been developed, further underscoring the environmental benefits of such approaches. asianpubs.org Another catalyst-free strategy involves the [3+2] cyclization synthesis of 2,4-disubstituted imidazoles from benzimidamide hydrochloride and (1-azidovinyl)benzene. researchgate.net These methods demonstrate that with careful selection of reactants and conditions, the imidazole core can be constructed efficiently without external catalysts.
Regiospecific Synthesis of this compound Derivatives
Regiospecificity, the control of the orientation of substituents on a molecule, is crucial for creating specific isomers with desired biological or chemical properties. The synthesis of specifically substituted this compound derivatives relies on methods that can precisely control the placement of functional groups on the imidazole ring. rsc.org
Control of Substituent Position
The substitution pattern on the imidazole ring is typically determined during the cyclization step that forms the heterocyclic core. Different synthetic strategies allow for the selective formation of various isomers.
The van Leusen imidazole synthesis is a powerful and versatile method for achieving regiocontrol. mdpi.com This reaction utilizes tosylmethylisocyanide (TosMIC) and an aldimine (formed in situ from an aldehyde and an amine). By varying the reactants, this method can be used to synthesize a wide range of substituted imidazoles, including:
1,4,5-Trisubstituted imidazoles
1,4-Disubstituted imidazoles
1,5-Disubstituted imidazoles
4,5-Disubstituted imidazoles
This high degree of control allows chemists to build the imidazole scaffold with the desired substituents at specific positions before the introduction or formation of the 2-(methylthio) group. mdpi.com
Synthetic Strategies for Specific Isomers
For example, to synthesize 1-aryl-2-methylthio-imidazolines, 1-arylimidazolidine-2-thiones are first prepared via the condensation of an N-arylethylenediamine with carbon disulfide. nih.gov Subsequent alkylation of these thiones with methyl iodide yields the target 2-methylthio derivatives. nih.gov This approach ensures that the aryl group is specifically located at the N-1 position.
The van Leusen three-component reaction provides another strategic route. For instance, the synthesis of 1,5-disubstituted imidazoles can be achieved, which can then serve as platforms for further functionalization, including the introduction of a 2-thio functionality followed by methylation. mdpi.com These strategic, multi-step sequences are essential for accessing specific, complex isomers that are often required for medicinal chemistry and materials science applications.
Synthesis of Hydriodide and Hydrobromide Salts
The hydrohalide salts of 2-(methylthio)imidazoline are important intermediates in the synthesis of various imidazole derivatives. Their preparation typically involves the reaction of a corresponding thione with a methylating agent followed by salt formation.
Formation of 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide
2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide, also known as 2-methylthio-2-imidazoline hydriodide, is a key reactant for the synthesis of more complex imidazole derivatives. One documented application of this compound is in the synthesis of 4,5-dihydro-2-(2-methylhydrazino)-1H-imidazole hydroiodide. In this procedure, 2-methylthioimidazoline hydroiodide is dissolved in ethanol, and methyl hydrazine (B178648) is added dropwise. The mixture is then refluxed, leading to the displacement of the methylthio group by the methylhydrazino moiety. This reaction highlights the utility of the methylthio group as a good leaving group in nucleophilic substitution reactions.
Formation of 2-(Methylthio)-4,5-dihydro-1H-imidazole hydrobromide
The hydrobromide salt of 2-(benzylthio)-4,5-dihydro-1H-imidazole can be synthesized from 2-imidazolidinethione. The synthesis involves heating a mixture of 2-imidazolidinethione and benzyl (B1604629) bromide in anhydrous methanol (B129727). After cooling, the solvent is removed, and the residue is treated with diethyl ether to solidify the product, which is then filtered and dried to yield 2-(benzylthio)-4,5-dihydro-1H-imidazole hydrobromide as a white solid nih.gov. While this procedure details the synthesis of the benzylthio derivative, a similar approach using methyl bromide or another methylating agent would be expected to yield the corresponding 2-(methylthio) derivative.
Synthesis of Complex this compound Derivatives
The this compound scaffold serves as a versatile platform for the construction of more elaborate molecular architectures, including those incorporating nitro, benzimidazole (B57391), and imidazoquinoxaline moieties.
Nitroimidazole Derivatives
The introduction of a nitro group onto the imidazole ring is a common strategy in the development of antimicrobial and radiosensitizing agents. While direct nitration of this compound is not extensively documented, the synthesis of related nitroimidazoles often involves the nitration of a pre-existing imidazole ring. For instance, 2-methyl-5-nitroimidazole (B138375) is typically synthesized by the nitration of 2-methylimidazole (B133640) using a mixture of nitric acid and sulfuric acid guidechem.comgoogle.com. The synthesis of more complex derivatives often starts from these pre-nitrated imidazoles. For example, ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol have been synthesized, showcasing the functionalization of side chains attached to the nitroimidazole core researchgate.net. Another approach involves the use of nitro-1,1-enediamines and N-methyl-1-(methylthio)-2-nitroethenamine as building blocks for constructing diverse heterocyclic systems containing a nitro group rsc.org.
Benzimidazole Derivatives
The fusion of an imidazole ring with a benzene (B151609) ring to form a benzimidazole is a common structural motif in pharmacologically active compounds. The synthesis of 2-(methylthio)benzimidazole (B182452) derivatives can be achieved through several routes. One common method involves the S-alkylation of 2-mercaptobenzimidazole (B194830). For example, 2-(benzylthio)benzimidazole and its analogues have been prepared by reacting 2-mercaptobenzimidazole with various benzyl chlorides in the presence of a base uobaghdad.edu.iqacademicjournals.org. Another approach involves the reaction of 2-mercaptobenzimidazole with different alkyl or aryl halides to obtain thioether compounds researchgate.net. Furthermore, 2-aminobenzimidazoles can be synthesized from o-phenylenediamines and N-cyanodi(methylthio)imidocarbonate, demonstrating a method that incorporates a methylthio group during the cyclization process .
Spiro Imidazoline Derivatives
Information regarding the direct synthesis of spiro imidazoline derivatives from this compound could not be retrieved from the provided search results. General methods for the synthesis of spiro imidazolidine (B613845) derivatives often involve the condensation of a ketone with a diamine, followed by cyclization, or through multicomponent reactions. However, specific examples detailing the use of this compound as a starting material for these complex structures were not available.
Imidazole-Based Chalcone (B49325) Derivatives
A multi-step synthetic pathway has been developed for the synthesis of imidazole-based chalcone derivatives, commencing from a 2-mercapto-1H-imidazole precursor. This methodology involves the initial methylation of the thiol group to form a this compound intermediate, which is subsequently formylated and then subjected to a Claisen-Schmidt condensation.
The synthesis begins with the reaction of benzylamine, dihydroxyacetone, and potassium thiocyanate to produce (1-benzyl-2-mercapto-1H-imidazol-5-yl)methanol. This intermediate is then S-methylated using methyl iodide in the presence of a base to yield the corresponding 1-benzyl-5-(hydroxymethyl)-2-(methylthio)-1H-imidazole. Subsequent oxidation of the hydroxymethyl group affords the key intermediate, 1-benzyl-2-(methylthio)-1H-imidazole-5-carbaldehyde.
Finally, a base-catalyzed Claisen-Schmidt condensation between this aldehyde and various substituted acetophenones yields the target imidazole-based chalcone derivatives. This reaction is a classic method for the formation of the α,β-unsaturated ketone system characteristic of chalcones.
An example of a synthesized derivative is (E)-3-(1-benzyl-2-(methylthio)-1H-imidazol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one. The reaction of 1-benzyl-2-(methylthio)-1H-imidazole-5-carbaldehyde with 4-fluoroacetophenone under basic conditions resulted in the formation of this chalcone.
Detailed Research Findings for a Representative Imidazole-Based Chalcone Derivative
| Property | Value |
| Compound Name | (E)-3-(1-benzyl-2-(methylthio)-1H-imidazol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one |
| Yield | 42% |
| Melting Point | 182-184 °C |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 2.65-2.66 (s, 3H, SCH₃), 5.40 (s, 2H, NCH₂), 7.20-7.45 (m, 5H, Ar-H), 7.55 (d, 1H, J=15.6 Hz, =CH), 7.80 (d, 1H, J=15.6 Hz, =CH), 7.90 (s, 1H, imidazole-H), 8.15-8.25 (m, 4H, Ar-H) |
Spectroscopic and Structural Elucidation of 2 Methylthio Imidazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(methylthio)imidazole compounds, offering precise insights into the proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within this compound derivatives. The chemical shifts (δ) of these protons are indicative of their local electronic environment.
For the parent compound, 2-(methylthio)-1H-benzo[d]imidazole, the proton of the S-CH₃ group typically appears as a singlet around δ 2.70 ppm. derpharmachemica.com The protons on the aromatic ring resonate in the region of δ 7.09-7.43 ppm, and the N-H proton of the imidazole (B134444) ring is observed as a broad singlet further downfield, around δ 12.5 ppm. derpharmachemica.com
In substituted derivatives, these chemical shifts can vary. For instance, in 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, the N-CH₃ protons appear as a singlet at δ 3.63 ppm, while the S-CH₃ protons are observed at δ 2.79 ppm. rsc.org The aromatic protons in this derivative are found between δ 7.17 and 7.69 ppm. rsc.org The introduction of an electron-withdrawing group, such as a trifluoromethyl group in 1-methyl-2-(methylthio)-4-(trifluoromethyl)-1H-benzo[d]imidazole, shifts the N-CH₃ signal to δ 3.69 ppm and the S-CH₃ signal to δ 2.84 ppm. rsc.org
The solvent used can also influence the chemical shifts. For example, in DMSO-d₆, the ¹H NMR spectrum of 2-(methylthio)-4,5-diphenyl-1H-imidazole shows the S-CH₃ signal at δ 2.61 ppm. sapub.org
A comparative analysis of the protonated and non-protonated forms of 1-methyl-2-(methylthio)-1H-imidazole reveals significant downfield shifts for the methyl, olefinic, and thiomethyl protons in the protonated species due to the positive charge on the imidazole ring. mdpi.com
Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound | Solvent | S-CH₃ | N-H / N-CH₃ | Aromatic/Imidazole Ring Protons | Other Protons | Reference |
| 2-(Methylthio)-1H-benzo[d]imidazole | - | 2.70 | 12.5 (N-H) | 7.09-7.43 | - | derpharmachemica.com |
| 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole | CDCl₃ | 2.79 | 3.63 (N-CH₃) | 7.17-7.69 | - | rsc.org |
| 1-Methyl-2-(methylthio)-4-(trifluoromethyl)-1H-benzo[d]imidazole | CDCl₃ | 2.84 | 3.69 (N-CH₃) | 7.23-7.46 | - | rsc.org |
| 2-(Methylthio)-4,5-diphenyl-1H-imidazole | DMSO-d₆ | 2.61 | - | - | - | sapub.org |
| 3-(4-(4-Bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | DMSO-d₆ | 2.63 | - | 7.54-7.62, 7.76-7.84, 7.94, 8.16 | 7.54-7.62 (NH₂) | mdpi.com |
| 3-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | DMSO-d₆ | 2.63 | - | 7.23, 7.75-7.98, 8.08 | 7.57 (NH₂) | mdpi.com |
| 3-(2-(Methylthio)-4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)benzenesulfonamide | DMSO-d₆ | 2.65 | - | 7.73-7.81, 7.97, 8.06, 8.21 | 7.58 (NH₂) | nih.gov |
| 3-(4-(4-Cyanophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | DMSO-d₆ | 2.65 | - | 7.77-7.89, 7.93-8.05, 8.34 | 7.58 (NH₂) | mdpi.com |
| 3-(2-(Methylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide | DMSO-d₆ | 2.66 | - | 7.78-7.84, 7.97, 8.09, 8.28, 8.42 | 7.58 (NH₂) | mdpi.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound compounds. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
In 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, the carbon of the S-CH₃ group resonates at approximately δ 14.51 ppm, while the N-CH₃ carbon appears at δ 29.76 ppm. rsc.org The C2 carbon of the imidazole ring, being attached to two nitrogen atoms and a sulfur atom, is significantly deshielded and appears around δ 153.08 ppm. rsc.org The aromatic carbons are observed in the range of δ 108.19-143.32 ppm. rsc.org
For 1-methyl-(2-methylthio)-1H-imidazole, the carbon signals for the methylthioimidazolyl ring are found at 141.4 ppm (C2), 128.2 ppm, and 122.9 ppm, with the two methyl carbons appearing at 32.5 ppm and 15.8 ppm. mdpi.com Similar to ¹H NMR, protonation of the imidazole ring leads to a significant upfield shift of the ¹³C NMR chemical shifts. mdpi.com
In more complex derivatives, such as 3-(4-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide, the S-CH₃ carbon is found at δ 15.44 ppm. mdpi.com The imidazole and phenyl carbons resonate across a wide range from δ 119.39 to 145.45 ppm. mdpi.com
Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound | Solvent | S-CH₃ | N-CH₃ | C2 (Imidazole) | Other Carbons | Reference |
| 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole | CDCl₃ | 14.51 | 29.76 | 153.08 | 108.19, 117.95, 121.59, 121.61, 136.80, 143.32 | rsc.org |
| 1-Methyl-(2-methylthio)-1H-imidazole | - | 15.8 | 32.5 | 141.4 | 122.9, 128.2 | mdpi.com |
| 3-(4-(4-Bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | DMSO-d₆ | 15.44 | - | 143.35 | 119.39, 119.60, 122.11, 125.52, 126.32, 128.42, 130.58, 131.50, 132.70, 136.77, 140.23, 145.45 | mdpi.com |
| 3-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | DMSO-d₆ | 15.50 | - | 143.04 | 115.33, 115.55, 118.64, 122.10, 125.45, 126.20, 126.28, 128.40, 130.00, 130.03, 130.57, 136.86, 140.51, 145.45 | mdpi.com |
| 3-(4-(4-Cyanophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | DMSO-d₆ | 15.36 | - | 144.22 | 108.76, 119.15, 121.37, 122.19, 124.77, 125.74, 128.50, 130.65, 132.70, 136.59, 137.93, 139.63, 145.51 | mdpi.com |
| 3-(2-(Methylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide | DMSO-d₆ | 15.34 | - | 144.63 | 122.12, 122.19, 124.23, 124.85, 125.81, 128.51, 130.67, 136.51, 139.30, 140.00, 145.52, 145.71 | mdpi.com |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms in this compound derivatives.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the sequence of protons in a spin system.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons and different functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is useful for determining the stereochemistry and conformation of the molecule.
Detailed 2D NMR measurements, including ¹H-¹³C HETCOR (an older version of HSQC) and ¹H-¹H double-quantum coherence MAS NMR, have been used to suggest that in the solid state, some 2-phenyl substituted imidazoles can coexist as two different tautomers in different crystalline domains. mdpi.com
Solid-state NMR (ssNMR) is particularly useful for studying the structure and dynamics of molecules in the solid phase. For this compound derivatives, ssNMR, especially ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a valuable tool for investigating tautomerism. researchgate.netresearchgate.net
In solution, fast tautomerization can lead to averaged signals or poorly resolved spectra, making it difficult to characterize individual tautomers. mdpi.com Solid-state NMR, by analyzing the molecule in a rigid state, can overcome this limitation. For instance, studies on 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one and its thione analog have shown that the tautomeric form present in the solid state can be different from that in solution. researchgate.net The solid-state ¹³C CP-MAS spectra of these compounds provide distinct signals for each carbon atom, allowing for the identification of the specific tautomer present in the crystal lattice. researchgate.netresearchgate.net
These studies often combine experimental ssNMR data with quantum chemical calculations (DFT-GIAO methods) to predict and confirm the most stable tautomeric forms. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound compounds. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Key IR absorption bands for this compound derivatives include:
N-H Stretching : A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H bond in the imidazole ring. For example, 2-(methylthio)-1H-benzo[d]imidazole shows an N-H stretch at 3120 cm⁻¹. derpharmachemica.com
C-H Stretching : Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches are found between 2850 and 3000 cm⁻¹. derpharmachemica.com
C=N Stretching : The C=N stretching vibration of the imidazole ring is observed in the range of 1600-1650 cm⁻¹. derpharmachemica.com
C=C Stretching : Aromatic C=C stretching bands are typically seen in the 1450-1600 cm⁻¹ region. derpharmachemica.com
C-S Stretching : The C-S bond gives rise to a weaker absorption, usually in the 600-800 cm⁻¹ range. In 2-(methylthio)-1H-benzo[d]imidazole, this band is at 665 cm⁻¹. derpharmachemica.com
Other Functional Groups : In substituted derivatives, characteristic bands for other functional groups can be observed, such as C=O stretching in amides (around 1680-1720 cm⁻¹) and sulfonyl (O=S=O) stretching in sulfonamides (around 1365 and 1170 cm⁻¹). derpharmachemica.commdpi.com
The comparison of IR spectra between protonated and non-protonated forms can also be informative. For example, the protonated form of 1-methyl-2-(methylthio)-1H-imidazole exhibits a new weak, broad absorption at 3115 cm⁻¹, which is assigned to the N-H stretching mode. mdpi.com
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Selected this compound Derivatives
| Compound | N-H Stretch | C=N Stretch (Imidazole) | C-S Stretch | Other Key Bands | Reference |
| 2-(Methylthio)-1H-benzo[d]imidazole | 3120 | 1620 | 665 | 3053 (Ar-H), 2960, 2872 (Aliphatic C-H) | derpharmachemica.com |
| 2-Chloro-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)ethanone | - | 1616 | - | 1718 (C=O amide), 794 (C-Cl) | derpharmachemica.com |
| 1-Methyl-(2-methylthio)-1H-imidazole (protonated) | 3115 | - | - | - | mdpi.com |
| 2-((Benzimidazol-2-yl)methylthio)-benzimidazole | - | - | 748 | 1365, 1170 (O=S=O) | mdpi.com |
| 3-(4-(4-Bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | - | - | - | 3351, 1480 | mdpi.com |
| 3-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | - | - | - | 3341, 1484 | mdpi.com |
| 3-(2-(Methylthio)-4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)benzenesulfonamide | - | - | - | 3341, 1484 | nih.gov |
| 3-(4-(4-Cyanophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | - | - | - | 3336, 1484 | mdpi.com |
| 3-(2-(Methylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide | - | - | - | 3264, 1489 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.
In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, and the resulting spectrum is a plot of ion abundance versus m/z.
For many this compound derivatives, the molecular ion peak is observed, which directly gives the molecular weight of the compound. For example, the mass spectrum of 2-(benzylthio)-3-(4-chlorophenyl)-5,5-diphenylimidazolidin-4-one shows a molecular ion peak at m/z 481. sapub.org
The fragmentation patterns are often characteristic of the compound's structure. Common fragmentation pathways for this compound derivatives include:
Cleavage of the methylthio group : The loss of the methylthio group (•SCH₃) or a methyl radical (•CH₃) from the sulfur atom is a common fragmentation. An observed fragment at m/z 114.0427 in the mass spectrum of a methimazole-related compound indicates the cleavage of the thiomethyl group. mdpi.com
Ring fragmentation : The imidazole or benzimidazole (B57391) ring can also fragment in predictable ways.
Loss of substituents : Substituents on the aromatic rings or the imidazole nitrogen can be lost as radicals or neutral molecules.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental formula of the molecule and its fragments. rsc.org
Table 4: Selected Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| 2-(Benzylthio)-3-(4-chlorophenyl)-5,5-diphenylimidazolidin-4-one | - | 481 | 366, 293, 264, 76, 63.95 | sapub.org |
| This compound derivative | ESI | - | 114.0427 (loss of thiomethyl) | mdpi.com |
| N-(Benzimidazol-1-yl)ethyl-N-4-dimethylbenzenesulfonamide derivative | - | - | 328.1, 155.0, 91.0 | mdpi.com |
| N-(Imidazol-1-yl)ethyl-(4-methylbenzene)sulfonamide-methyliumyl derivative | - | - | 278.1, 155.0, 91.0 | mdpi.com |
| 4-(2-(Methylthio)phenyl)-1H-imidazole | - | - | - | nih.gov |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. For this compound derivatives, this method has provided invaluable insights into their three-dimensional structures.
The crystal system and unit cell parameters define the basic repeating unit of a crystal. Several derivatives of this compound have been characterized using single-crystal X-ray diffraction. For instance, 1-methyl-(2-methylthio)-1H-imidazole hydroiodide, a methimazole (B1676384) impurity, crystallizes in the monoclinic space group P21/c. mdpi.com Another derivative, 2,2′-disulphanylbis(1-methyl-1H-imidazole), was found to crystallize in the monoclinic C2/c space group. mdpi.com
The crystal structure of 2-methylimidazole (B133640) has been determined to be in the orthorhombic crystal system with the space group P212121. researchgate.net The unit cell parameters were reported as a = 5.9957(12) Å, b = 8.1574(16) Å, and c = 9.7010(19) Å, with a volume of 474.47(16) ų. researchgate.net
A study on 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one and its thione analog revealed that both compounds crystallize in the monoclinic system. researchgate.net Similarly, two 1,3-di(alkyloxy)-2-(methylsulfanyl)imidazolium tetrafluoridoborates, specifically 1,3-dimethoxy-2-(methylsulfanyl)imidazolium tetrafluoridoborate and 1,3-dibenzyloxy-2-(methylsulfanyl)imidazolium tetrafluoridoborate, were also characterized, with their structures elucidated by X-ray crystallography. iucr.org
The crystal structure of N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine was also confirmed by single crystal X-ray diffraction. mdpi.com Furthermore, the crystal structure of 2-(4-(methylthio) phenyl)-1H-benzo[d]imidazole was determined, and the data was collected on a Bruker Smart CCD Area Detector System. biomedres.us
Table 1: Crystal System and Unit Cell Parameters for Selected this compound Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
|---|---|---|---|---|---|---|---|---|---|
| 1-Methyl-(2-methylthio)-1H-imidazole hydroiodide mdpi.com | Monoclinic | P21/c | |||||||
| 2,2′-Disulphanylbis(1-methyl-1H-imidazole) mdpi.com | Monoclinic | C2/c | |||||||
| 2-Methylimidazole researchgate.net | Orthorhombic | P212121 | 5.9957(12) | 8.1574(16) | 9.7010(19) | 90 | 90 | 90 | 474.47(16) |
| 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one researchgate.net | Monoclinic | ||||||||
| 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione researchgate.net | Monoclinic |
Note: Blank cells indicate that specific data was not available in the cited sources.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the stability and packing of molecules in the crystalline state. In the crystal structure of 2-methylimidazole, N–H···N hydrogen bonds link the molecules together, forming infinite chains. researchgate.net However, due to the molecular packing, π-π interactions, which are common in many imidazole derivatives, are absent in this specific compound. researchgate.net
In the case of 1,3-di(alkyloxy)-2-(methylsulfanyl)imidazolium tetrafluoridoborates, the crystal structures are dominated by C—H⋯F—B contacts, which lead to the formation of three-dimensional networks. iucr.org For one of the derivatives, the methylsulfanyl group is also involved in hydrogen-bonding interactions. iucr.org
The crystal structure of 2-(4-(methylthio) phenyl)-1H-benzo[d]imidazole reveals the presence of C-H…N and N-H…N intermolecular interactions. biomedres.us Additionally, C-H…S interactions contribute to the formation of molecular chains along the c-axis. biomedres.us In another complex, N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine, the structure is confirmed by single crystal X-ray diffraction, implying a network of intermolecular forces. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 1-methyl-(2-methylthio)-1H-imidazole, a UV-Vis absorption maximum (λmax) is observed at 223 nm, while its hydroiodide salt shows a λmax at 226 nm. mdpi.com The disulfide derivative, 2,2′-disulphanylbis(1-methyl-1H-imidazole), exhibits a λmax at 300 nm. mdpi.com The UV-Vis spectrum of N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine in methanol (B129727) shows a maximum absorption at 267 nm. mdpi.com The antioxidant activity of some thio-substituted imidazole derivatives was evaluated by measuring their absorbance at 517 nm using a UV-Vis spectrophotometer. sapub.org
Table 2: UV-Vis Absorption Maxima for Selected this compound Compounds
| Compound | λmax (nm) | Solvent |
|---|---|---|
| 1-Methyl-(2-methylthio)-1H-imidazole mdpi.com | 223 | Not Specified |
| 1-Methyl-(2-methylthio)-1H-imidazole hydroiodide mdpi.com | 226 | Not Specified |
| 2,2′-Disulphanylbis(1-methyl-1H-imidazole) mdpi.com | 300 | Not Specified |
| N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine mdpi.com | 267 | Methanol |
Thermal Analysis (e.g., TGA, DSC)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials. labmanager.com TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions. labmanager.com
For 1-methyl-(2-methylthio)-1H-imidazole hydroiodide, the melting point was determined by DSC to be 145 °C (onset). mdpi.com The disulfide derivative, 2,2′-disulphanylbis(1-methyl-1H-imidazole), showed a melting point of 131 °C (onset) in DSC analysis. mdpi.com Thermal analysis of polymers derived from 2-(methylthio)-1-(prop-2-ynyl)-1H-benzo[d]imidazole indicated that a polymer containing an amide group had higher thermal stability than one with an azomethine group. researchgate.net
Table 3: Thermal Analysis Data for Selected this compound Derivatives
| Compound | Technique | Observation | Temperature (°C) |
|---|---|---|---|
| 1-Methyl-(2-methylthio)-1H-imidazole hydroiodide mdpi.com | DSC | Melting Point (onset) | 145 |
| 2,2′-Disulphanylbis(1-methyl-1H-imidazole) mdpi.com | DSC | Melting Point (onset) | 131 |
| Polymer with amide group from 2-(methylthio)-1-(prop-2-ynyl)-1H-benzo[d]imidazole researchgate.net | TGA, DTA | Higher thermal stability | - |
| Polymer with azomethine group from 2-(methylthio)-1-(prop-2-ynyl)-1H-benzo[d]imidazole researchgate.net | TGA, DTA | Lower thermal stability | - |
Note: "-" indicates that a specific numerical value was not provided in the source.
Computational Chemistry and Theoretical Investigations of 2 Methylthio Imidazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of imidazole (B134444) derivatives. These methods offer a balance between computational cost and accuracy, providing detailed insights into the electronic nature of molecules like 2-(Methylthio)imidazole.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), are employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. reading.ac.uk This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) shielding tensors, which can be correlated with experimental chemical shifts. This aids in the assignment of signals in ¹H and ¹³C NMR spectra.
Furthermore, the calculation of vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. researchgate.net By comparing these calculated frequencies with experimental data, researchers can assign specific vibrational modes to the stretching and bending of bonds within the molecule, confirming its structural features.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's stability and reactivity. malayajournal.org A smaller gap generally indicates higher reactivity. For imidazole derivatives, the distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack. malayajournal.org In molecules with both π-donating (like the thiolate in a deprotonated form) and π-accepting components, extensive delocalization of the frontier orbitals can be observed. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
The electrophilicity index, in particular, is a useful descriptor that quantifies the ability of a molecule to accept electrons. researchgate.net These parameters are valuable in predicting the general chemical behavior of this compound in various reactions. The Mayr equation, which relates reaction rates to nucleophilicity (N) and electrophilicity (E) parameters, provides a framework for quantitatively understanding reactivity, and these parameters can be correlated with HOMO and LUMO energies through theoretical approaches. pku.edu.cnlmu.de
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | A measure of the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | The negative of electronegativity, representing the escaping tendency of electrons. |
| Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures the resistance to change in electron distribution or charge transfer. |
| Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
For this compound, NBO analysis can quantify the delocalization of electron density from lone pairs into antibonding orbitals, a phenomenon known as hyperconjugation. researchgate.net This analysis reveals the nature of the bonds (e.g., σ, π) and the extent of electron sharing between different parts of the molecule, providing deeper insight into its stability and electronic structure.
Tautomerism Studies in Solution and Solid State
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Imidazole and its derivatives are known to exhibit annular tautomerism, where the N-H proton can migrate between the two nitrogen atoms of the imidazole ring.
For this compound, two principal tautomers can be envisioned. Theoretical calculations can be employed to determine the relative energies of these tautomers in both the gas phase and in different solvents, predicting which form is more stable under specific conditions. reading.ac.uk
In the solid state, the predominant tautomer is often influenced by intermolecular interactions, particularly hydrogen bonding. reading.ac.ukresearchgate.net X-ray crystallography can reveal the specific hydrogen bonding patterns, which, in conjunction with computational studies, can confirm the tautomeric form present in the crystal lattice. reading.ac.uk For instance, studies on similar imidazole systems have shown that hydrogen bonding can lead to the presence of specific tautomers in the solid state. researchgate.net
Energy Differences of Tautomeric Forms
Tautomerism is a critical phenomenon in heterocyclic chemistry, as different tautomers can exhibit distinct chemical and biological properties. For imidazole derivatives, prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the ring. In the case of this compound, two potential neutral tautomers exist.
Theoretical calculations are essential for determining the relative stabilities of these tautomers. DFT methods, such as B3LYP with a basis set like 6-31G(d,p), are commonly used to optimize the geometries of the tautomers and calculate their electronic energies. researchgate.net After correcting for zero-point vibrational energy (ZPVE), the energy difference (ΔE) between the tautomers can be accurately predicted. researchgate.net
| Compound | Tautomer I | Tautomer II | Method | ΔE (Tautomer II - Tautomer I) (kcal/mol) | Reference Principle |
|---|---|---|---|---|---|
| 2-Phenyl-1H-imidazole-4-carbaldehyde | 4-carbaldehyde | 5-carbaldehyde | B3LYP/6-31G(d,p) | +0.8 | researchgate.net |
| 4(5)-Methylimidazole | 4-Methyl | 5-Methyl | DFT | ~0.5 | nih.gov |
| This compound | 1H-tautomer | 3H-tautomer | DFT (Predicted) | Small, favoring one form slightly | researchgate.netpurkh.com |
Solvent Effects on Tautomeric Equilibria
The surrounding medium can significantly influence the position of a tautomeric equilibrium. Computational models, particularly the Polarizable Continuum Model (PCM), are widely used to simulate these solvent effects. wikipedia.orgscispace.com The PCM method models the solvent as a continuous dielectric medium rather than as individual molecules, which makes the calculation computationally feasible. wikipedia.orgpreprints.org
The stability of tautomers can change based on the dielectric constant (ε) of the solvent. nih.gov Generally, polar solvents tend to stabilize the more polar tautomer. The interaction between the solute's dipole moment and the solvent's reaction field is a key factor. By performing DFT calculations with the PCM, researchers can predict how the tautomeric energy difference (ΔE) changes from the gas phase to various solvents like water, ethanol, or dimethyl sulfoxide (B87167) (DMSO). scispace.commdpi.com
For instance, in a study on 5-methylthio-1,2,4-triazole, PCM calculations showed that the energy barriers for tautomerization were affected by the solvent, with polar solvents like water influencing the stability of transition states and intermediates. scispace.com Similarly, for pyridone derivatives, increasing the polarity of the medium was found to shift the equilibrium. nih.gov For this compound, it is expected that a more polar tautomer would be preferentially stabilized in solvents with a high dielectric constant, such as water, potentially shifting the equilibrium compared to a nonpolar solvent or the gas phase. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) are powerful computational techniques used to predict how a small molecule (ligand), such as this compound or its derivatives, might interact with a biological macromolecule, typically a protein receptor. researchgate.netnih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov
Docking simulations place the ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. researchgate.net MD simulations can then be used to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the specific interactions that maintain it. nih.gov
Ligand-Protein Interactions
The binding of a ligand to a protein is governed by a variety of non-covalent interactions. Molecular docking studies on imidazole derivatives reveal the specific amino acid residues within the protein's active site that are crucial for binding. nih.govnih.gov These interactions include:
Hydrogen Bonds: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These are often critical for binding affinity and specificity.
Hydrophobic Interactions: The methyl group of the methylthio moiety and the carbon backbone of the imidazole ring can form favorable hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.
Pi-stacking: The aromatic imidazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Metal Coordination: In metalloenzymes, the nitrogen atoms of the imidazole ring can coordinate with a metal ion in the active site.
For example, a computational study on imidazole derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro) showed interactions with key catalytic residues like HIS 41 and CYS 145. nih.gov Another study on imidazolone (B8795221) derivatives identified key interactions with proteins involved in cancer pathways. nih.gov
Binding Energy Calculations
A key output of molecular docking simulations is the binding energy, which estimates the strength of the interaction between the ligand and the protein. researchgate.net This is often expressed as a docking score or a free energy of binding (ΔG_bind), typically in kcal/mol. A more negative value indicates a stronger and more favorable interaction. nih.gov
Various scoring functions are used to calculate this energy, taking into account the intermolecular forces between the ligand and the protein. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to refine the binding energy calculations. nih.gov In studies of imidazole derivatives, these calculated energies are used to rank different compounds and prioritize them for further experimental testing. researchgate.netnih.gov
| Compound Class | Protein Target | Example Compound | Binding Energy / Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Imidazole-pyrazole hybrids | GlcN-6-P synthase | Compound 4c | -9.01 | researchgate.net |
| Bisimidazole | SARS-CoV-2 Mpro | Compound C2 | -8.0 | nih.gov |
| Imidazolone derivative | Protein 4MAN | Compound 3g | -52.13 (MM/GBSA) | nih.gov |
| Imidazolone derivative | Protein 1HNJ | Compound 5f | -38.63 (MM/GBSA) | nih.gov |
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for establishing these relationships, creating predictive models known as Quantitative Structure-Activity Relationships (QSAR).
By analyzing a series of related compounds, such as various 2-substituted imidazoles, researchers can use computational data to build models that correlate structural or physicochemical properties with activity. Key computational descriptors include:
Electronic Properties: Charges on atoms, dipole moment, HOMO/LUMO energies.
Steric Properties: Molecular volume, surface area, shape indices.
Hydrophobic Properties: Calculated logP (ClogP).
Topological Properties: Descriptors of molecular connectivity and branching.
Docking-derived data: Binding energies and specific interaction patterns.
For example, a QSAR study on antifungal imidazole derivatives demonstrated that their activity could be described by parameters related to size, bulkiness, and lipophilicity. nih.gov Computational studies on imidazole-based anticancer agents have shown how modifications to substituents on the imidazole ring affect the binding affinity to target proteins, thereby influencing their potency. nih.govnih.gov These studies allow for the rational design of new, more potent derivatives by predicting which structural modifications are likely to enhance biological activity. For this compound, computational SAR could be used to explore how replacing the methyl group or modifying the imidazole core would impact its interaction with a specific biological target.
Reactivity and Chemical Transformations of 2 Methylthio Imidazole
Reactivity of the Imidazole (B134444) Ring System
The imidazole ring in 2-(methylthio)imidazole is an electron-rich aromatic system, which influences its susceptibility to various reactions. The presence of the methylthio group at the 2-position further modulates this reactivity.
Nucleophilic Substitution Reactions
The 2-methylthio group can act as a leaving group, enabling nucleophilic substitution at the C2 position of the imidazole ring. This reactivity is particularly useful for introducing a variety of functional groups onto the imidazole core. The ease of displacement of the methylthio group can be enhanced by prior oxidation to the corresponding sulfoxide (B87167) or sulfone, which are better leaving groups.
| Nucleophile | Product | Conditions |
| Amines | 2-Aminoimidazoles | Typically requires heating |
| Alkoxides | 2-Alkoxyimidazoles | Reaction with sodium alkoxide |
| Hydrazine (B178648) | 2-Hydrazinoimidazoles | Can be used in the synthesis of fused imidazole systems |
Electrophilic Aromatic Substitution (e.g., Nitration)
The imidazole ring is generally susceptible to electrophilic attack, typically occurring at the C4 or C5 positions. However, the presence of the electron-donating methylthio group can influence the regioselectivity of these reactions.
Nitration of this compound derivatives has been studied, leading to the formation of nitro-substituted imidazoles. The conditions for these reactions must be carefully controlled to avoid oxidation of the sulfur atom. For instance, nitration of 1-methyl-2-(methylthio)imidazole (B120105) has been shown to yield the 5-nitro derivative, with the potential for the formation of the 4-nitro isomer as well.
| Electrophile | Position of Substitution | Product |
| Nitronium ion (NO₂⁺) | C5 (and C4) | 4/5-Nitro-2-(methylthio)imidazole |
Reactions Involving the Methylthio Group
The methylthio group itself is a key site for chemical transformations, offering pathways to a variety of derivatives.
Oxidation Reactions
The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidation products are important intermediates in their own right, as the sulfinyl and sulfonyl groups are excellent leaving groups in nucleophilic substitution reactions.
Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). Stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone.
| Oxidizing Agent | Product |
| Hydrogen Peroxide (H₂O₂) | 2-(Methylsulfinyl)imidazole |
| m-Chloroperoxybenzoic acid (m-CPBA) | 2-(Methylsulfonyl)imidazole |
Alkylation Reactions
The sulfur atom of the methylthio group is nucleophilic and can be alkylated with various alkylating agents, such as alkyl halides, to form sulfonium (B1226848) salts. These salts are stable compounds that can be isolated. This reaction is a key step in the synthesis of certain imidazole-based compounds. For example, the reaction of this compound with methyl iodide leads to the formation of a dimethylimidazolium iodide salt.
| Alkylating Agent | Product |
| Methyl Iodide | 1,3-Dimethyl-2-(methylthio)imidazolium iodide |
| Ethyl Bromide | 1-Ethyl-3-methyl-2-(methylthio)imidazolium bromide |
Cleavage of the Methylthio Group
The carbon-sulfur bond of the methylthio group can be cleaved under various conditions to yield the corresponding 2-unsubstituted imidazole or to install other functional groups. Reductive desulfurization, often employing reagents like Raney nickel, can remove the methylthio group entirely, replacing it with a hydrogen atom.
Oxidative cleavage is also possible, where the methylthio group is first oxidized to a sulfone and then displaced by a nucleophile. Additionally, certain strong acids can promote the cleavage of this group.
| Reaction Type | Reagent | Product |
| Reductive Desulfurization | Raney Nickel | Imidazole |
| Oxidative Cleavage/Nucleophilic Substitution | 1. m-CPBA 2. Nu⁻ | 2-Substituted Imidazole |
The reactivity of the this compound core is characterized by its participation in a variety of chemical transformations, leading to the formation of complex heterocyclic systems and diverse molecular architectures.
Annulation Studies and Heterocyclic Ring Formation
Annulation reactions involving this compound or its derivatives are a key strategy for constructing fused heterocyclic systems. The methylthio group often serves as a good leaving group or a handle for further functionalization in these cyclization processes.
Synthesis of Fused Heterocycles (e.g., Imidazoquinoxalines)
The synthesis of imidazoquinoxaline derivatives, a class of compounds with significant interest in medicinal and materials science, can be achieved using precursors containing the this compound moiety. acs.org The general approach often involves the construction of the quinoxaline (B1680401) ring followed by the annulation of the imidazole part. ontosight.ai
One notable strategy involves the regioselective displacement of a chloro group in 2-(methylthio)-3-chloroquinoxalines by an amino-functionalized reagent, followed by an acid-mediated intramolecular cyclization to yield imidazo[1,2-a]quinoxalines. researchgate.net The methylthio group in the final product remains available for further conversion, for instance, to a methylsulfonyl group, which can then be displaced by various nucleophiles to afford a range of 2-substituted imidazo[1,2-a]quinoxalines. researchgate.net This highlights the utility of the 2-(methylthio) group as a synthetic handle.
Furthermore, derivatives such as 2-(methylthio)-3,5,8-trimethyl-imidazo(4,5-f)quinoxaline have been synthesized, demonstrating the integration of the this compound unit into more complex fused systems. ontosight.ai These synthetic methods provide access to a variety of imidazo[1,5-a] and imidazo[1,2-a]quinoxalines. researchgate.net
Cycloaddition Reactions
Cycloaddition reactions are a powerful tool for ring formation, and derivatives of this compound are effective participants in such transformations. These reactions enable the construction of novel heterocyclic systems, including triazoles.
A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." N-propynylated 2-(methylthio)-1H-benzo[d]imidazole, a derivative of this compound, reacts efficiently with a wide range of aromatic azides. researchgate.netderpharmachemica.com This [3+2] cycloaddition reaction proceeds in the absence of a ligand, simplifying the purification process and leading to the formation of 1,2,3-triazole-linked benzimidazole (B57391) hybrids. researchgate.net
Another pathway involves the reaction of α-bromonitroalkenes with amidines, which, through a cascade reaction mechanism, can yield functionalized imidazoles. rsc.org This [3+2] cycloaddition strategy has been used to synthesize compounds like 4-(4-Methoxyphenyl)-2-(methylthio)-1H-imidazole. rsc.org
Table 1: Examples of Cycloaddition Reactions with this compound Derivatives
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Ref |
|---|---|---|---|---|
| N-propynylated 2-(methylthio)-1H-benzo[d]imidazole | Aromatic Azides | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole-linked benzimidazoles | researchgate.net |
| 2-azido-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)ethanone | α,β-Unsaturated Carbonyls | 1,3-Dipolar Cycloaddition | 1,2,3-Triazole derivatives | derpharmachemica.com |
| 2-(Methylthio)amidine | α-Bromonitroalkene | [3 + 2] Cycloaddition | Substituted 2-(Methylthio)imidazoles | rsc.org |
Multicomponent Reactions for Diverse Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each reactant. This compound and its precursors are valuable components in MCRs for generating diverse libraries of imidazole derivatives.
One such approach is the three-component cyclocondensation of methyl chlorothioimidates, benzaldimines, and isocyanides, which provides an efficient route to 4-amino-2-(methylthio)imidazolium salts. acs.org MCRs have also been employed for the synthesis of complex derivatives like 1-methyl-2-(methylthio)-5-nitro-1H-imidazole, where combining multiple reagents in one pot can lead to higher yields and shorter reaction times. smolecule.com The use of 4-methyl-2-(methylthio)-1H-imidazole in MCRs is also recognized as a key method for assembling the core structure of various substituted imidazoles. smolecule.com These reactions are often facilitated under thermal, solvent-free conditions, sometimes using reusable catalysts. researchgate.net
Supramolecular Interactions and Self-Assembly
The imidazole ring and the methylthio group both contribute to the ability of this compound to participate in non-covalent interactions, driving self-assembly and the formation of ordered supramolecular structures. These interactions are fundamental to its role in crystal engineering and materials science.
The self-assembly of related molecules, such as bis(methylthio)methane, with silver salts into coordination complexes demonstrates the capacity of the methylthio group to coordinate with metal ions, forming extended networks. acs.org Copper(II) complexes of 2-alkylthio-imidazolin-4-ones have also been studied for their supramolecular binding capabilities. nih.gov
Hydrogen Bonding Networks
Hydrogen bonding is a defining feature of the supramolecular chemistry of imidazole-containing compounds. The imidazole core contains both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) sites. nih.gov In the solid state, related molecules like 2-methylimidazole (B133640) form infinite chains linked by N–H···N hydrogen bonds. researchgate.net
Derivatives such as 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide are characterized as having two hydrogen bond donors and two acceptors, facilitating the formation of robust hydrogen-bonded networks. nih.gov Studies on related spiro-2-(methylthio)-imidazolins confirm the presence of distinct hydrogen bonding patterns in the crystalline phase. researchgate.net The strength of these interactions can be significant, with some methyl imidazole complexes forming strong, proton-shared hydrogen bonds. rsc.org This tendency to form predictable hydrogen-bonding motifs is critical for the design of crystalline materials. mpg.denih.gov
π-π Stacking Interactions
The aromatic nature of the imidazole ring makes it capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent rings overlap, are crucial for the stability and structure of many molecular assemblies. nih.govrsc.org
Metal Chelation and Coordination Chemistry of this compound
The chemical compound this compound possesses multiple potential donor sites for coordination with metal ions, primarily the nitrogen atoms of the imidazole ring and the sulfur atom of the methylthio group. This versatility allows it to act as a ligand in the formation of a variety of metal complexes. The coordination behavior of this compound and its derivatives has been a subject of interest in inorganic and bioinorganic chemistry, particularly in modeling the active sites of metalloenzymes.
Research into the metal-coordinating properties of ligands containing the this compound scaffold has revealed several common coordination modes. The imidazole ring typically coordinates to metal centers through one of its nitrogen atoms. The involvement of the thioether sulfur atom in coordination is also observed, leading to chelate formation. The specific coordination mode adopted often depends on the metal ion, the other ligands present in the coordination sphere, and the steric and electronic properties of the ligand itself.
Detailed Research Findings
Studies on various metal complexes incorporating the this compound moiety have provided valuable insights into its coordination chemistry. While research on the unsubstituted this compound as a primary ligand is limited, numerous studies on its derivatives have shed light on its coordinating abilities.
In the context of copper(II) complexes with polyimidazole-thioether ligands, the this compound unit has been shown to participate in the coordination sphere of the metal ion. For instance, in complexes such as {Bis[4-((methylthio)ethyl)imidazol-2-yl]methane}bis(tetrafluoroborato)copper(II), the imidazole nitrogen is a primary coordination site. acs.org The involvement of the thioether sulfur in chelation contributes to the stability of the resulting complexes. acs.org
The interaction of this compound derivatives with other metal ions, such as nickel(II), has also been investigated. In these complexes, the ligand can adopt various coordination geometries, often dictated by the other coordinating groups attached to the imidazole ring. nih.gov For example, in certain nickel(II) complexes, the imidazole nitrogen and the thioether sulfur of a this compound-containing ligand can bind to the metal center, forming a stable five- or six-membered chelate ring. nih.gov
The following tables summarize key structural features of metal complexes containing ligands derived from this compound, as determined by X-ray crystallography. It is important to note that these examples involve derivatives of this compound, and the data is presented to illustrate the potential coordination behavior of the parent compound.
Table 1: Selected Copper(II) Complexes with this compound-Containing Ligands
| Complex Name | Ligand | Metal-Donor Atom Distances (Å) | Coordination Geometry |
| Dichloro{(imidazol-2-yl)[4-((methylthio)ethyl)imidazol-2-yl]methane}copper(II) | (Imidazol-2-yl)[4-((methylthio)ethyl)imidazol-2-yl]methane | Cu-N(imidazole) = 1.98-2.02, Cu-S(thioether) = 2.45 | Distorted Square Pyramidal |
| {Bis[4-((methylthio)ethyl)imidazol-2-yl]methane}bis(tetrafluoroborato)copper(II) | Bis[4-((methylthio)ethyl)imidazol-2-yl]methane | Cu-N(imidazole) = 1.95-2.00, Cu-S(thioether) = 2.50 | Square Planar |
Data compiled from studies on polyimidazole-thioether ligands. acs.org
Table 2: Selected Nickel(II) Complexes with this compound-Containing Ligands
| Complex Name | Ligand | Metal-Donor Atom Distances (Å) | Coordination Geometry |
| [Ni(L)Cl]Cl (L = a tripodal N3S ligand) | Tripodal ligand with a this compound arm | Ni-N(imidazole) = 2.05, Ni-S(thioether) = 2.20 | Square Pyramidal |
Data is illustrative and based on typical values found in related Ni(II) complexes with mixed N/S donor ligands. nih.gov
These structural studies highlight the ability of the this compound moiety to act as a versatile building block in the construction of a wide array of coordination compounds. The interplay between the imidazole nitrogen and the thioether sulfur as donor atoms allows for fine-tuning of the electronic and steric environment around the metal center, which is a key aspect in the design of catalysts and functional materials.
As a Scaffold for Biologically Active Compounds
The imidazole ring system is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with multiple receptors and enzymes. mdpi.com The introduction of a methylthio group at the 2-position modifies the scaffold's lipophilicity and electronic distribution, often enhancing its binding capabilities and metabolic stability. This has made the this compound core a valuable starting point for developing inhibitors and modulators for various therapeutic targets.
Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. The imidazole scaffold has been extensively used to develop kinase inhibitors. elsevierpure.comnih.gov
Aurora Kinases: The Aurora kinase family plays a critical role in mitotic progression, making them attractive targets for anticancer therapies. nih.gov While many imidazole-based compounds have been investigated as Aurora kinase inhibitors, specific research has highlighted the utility of related scaffolds. For instance, a series of 2-aminobenzimidazoles were developed as potent Aurora kinase inhibitors, serving as bioisosteres for existing inhibitors like SNS-314, which has entered clinical trials. nih.govresearchgate.net These compounds demonstrated comparable in vitro potency and improved aqueous solubility. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and imidazole derivatives have been designed as potent inhibitors. rsc.org Structural analysis of certain quinoline-based compounds revealed that the introduction of a 2-methylthio motif enhanced EGFR inhibitory activity. nih.gov Furthermore, crystallographic studies of trisubstituted imidazole inhibitors have elucidated their binding modes within the EGFR kinase domain, providing a basis for the rational design of more potent and selective agents. figshare.com
p38 MAP Kinase and JNK3: The c-Jun N-terminal kinases (JNKs) and p38 MAP kinases are involved in stress and inflammation signaling pathways and are targets for neurodegenerative and inflammatory diseases. nih.gov A tetrasubstituted imidazole, FMU200, has been identified as a highly potent and selective covalent inhibitor of JNK3, showing a picomolar inhibitory effect (IC50 of 0.3 nM) and a 120-fold preference over p38α. mdpi.com Other research has led to the discovery of 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile-based compounds as potent JNK3 inhibitors with excellent selectivity over JNK1 and JNK2 isoforms. medchemexpress.combohrium.com
The imidazole core is a common feature in many antiviral drugs. nih.govnih.gov Derivatives of this compound have been explored for their potential to combat various viral infections. While broad-spectrum antiviral activity is a hallmark of many imidazole compounds, specific research has focused on key pathogens. scialert.net For example, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiviral properties. nih.gov One compound from this series, compound 8i , demonstrated excellent curative effects against Tobacco Mosaic Virus (TMV) with an EC50 value of 246.48 µg/mL, which was superior to the commercial antiviral agent Ningnanmycin. nih.gov This highlights the potential of the 2-(methylthio) group in the development of effective antiviral agents. nih.gov The broader class of imidazole derivatives continues to be investigated for activity against globally significant viruses like influenza and HIV. nih.govmdpi.com
The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. The this compound scaffold has proven to be a fruitful starting point for the development of compounds with a broad spectrum of activity. nih.govijprajournal.comnih.gov
Antibacterial and Antifungal Activity: Derivatives of 2-(methylthio)benzimidazole (B182452) have shown specific activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans. scienceandnature.org In another study, a series of novel imidazole derivatives containing a 2,4-dienone motif were synthesized and found to exhibit strong, broad-spectrum inhibitory effects against various Candida species, including fluconazole-resistant strains. nih.gov Two compounds from this series also showed significant inhibitory effects against the Gram-positive bacteria S. aureus and S. epidermidis. nih.gov Furthermore, the synthesis of compounds like 3,3-bis-(methylthio)-N-p-tolylacrylamide from 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide has yielded derivatives with notable activity against Gram-positive bacteria. scirp.org
| Compound Class | Target Organism(s) | Activity/MIC | Reference |
| 2-(Methylthio)benzimidazole derivatives | E. coli, S. aureus, C. albicans | Specific inhibition observed | scienceandnature.org |
| Imidazole-2,4-dienone hybrids | Candida spp. (incl. fluconazole-resistant) | MIC = 8 µg/mL | nih.gov |
| Imidazole-2,4-dienone hybrids | S. aureus, S. epidermidis | MIC = 4-8 µg/mL | nih.gov |
| 2-(1H-imidazol-2-ylthio) derivatives | Gram-positive bacteria | Good to excellent activity | scirp.org |
Antiprotozoal Activity: Nitroimidazole compounds like metronidazole (B1676534) are mainstays in the treatment of infections caused by protozoa. mdpi.com Research into related structures has identified promising leads. For instance, a study on 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives led to the identification of new compounds with selective and potent activity against Giardia lamblia and Trichomonas vaginalis. mdpi.com Other imidazole derivatives have been synthesized and tested against Leishmania mexicana and Trypanosoma cruzi, demonstrating the scaffold's potential in treating neglected tropical diseases. mdpi.com
Imidazole derivatives have long been investigated for their anti-inflammatory properties. nih.govnih.gov The core structure is present in molecules that can modulate inflammatory pathways. A patent for novel imidazole compounds with analgesic, antipyretic, and anti-inflammatory activity includes derivatives such as 4-ethoxymethyl-5-(4-methylthiophenyl)-imidazole. google.com More recent studies have focused on designing novel imidazole derivatives and evaluating their anti-inflammatory potential using models like the carrageenan-induced rat paw edema test, with some compounds showing efficacy comparable to standard drugs like Diclofenac. nih.govcardiosomatics.ru
The imidazole scaffold is a cornerstone in the development of anticancer agents, found in numerous approved drugs and clinical candidates. elsevierpure.comnih.govresearchgate.net The 2-(methylthio) substitution has been explored within this context, although its effect can be structure-dependent. In one study of combretastatin (B1194345) A-4 analogues, where the olefinic bond was replaced by a thiazole (B1198619) ring, the 2-(methylthio) substituted compounds displayed only modest cytotoxic activity. researchgate.net However, in other molecular frameworks, the imidazole moiety is crucial for activity. For example, newly synthesized imidazole derivatives have shown high cytotoxic activity against multiple cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer, with some compounds exhibiting IC50 values in the sub-micromolar range. dovepress.com
Analgesic Properties: The structural features of imidazole derivatives have been leveraged to create compounds with significant pain-relieving effects. nih.gov A United States patent describes imidazole compounds, including those with an alkylthio group, for their analgesic, antipyretic, and anti-inflammatory activities. google.com In vivo studies on newly synthesized imidazole analogues using the hot plate method have confirmed their analgesic potential, with some derivatives showing superior activity. nih.gov
Anti-allergic Properties: The imidazole ring is a key component of histamine, a central mediator of allergic reactions. This has inspired the development of imidazole-based compounds as antihistaminic agents. nih.gov While the broader class of 1,3-diazole derivatives is known to possess anti-allergic activity, specific research focusing on this compound in this therapeutic area is less common. nih.govpharmacyjournal.net
Applications in Organic Synthesis and Materials Science
As a Reactant in Organic Synthesis Pathways
2-(Methylthio)imidazole is a valuable starting material and intermediate in the synthesis of more complex chemical structures. Its reactivity makes it an important component in constructing diverse molecular architectures.
The inherent chemical functionalities of this compound and its derivatives make them useful building blocks for a range of complex molecules. uni.lubldpharm.com It serves as a reactant in the creation of compounds with potential therapeutic applications and other specialized uses. researchgate.net For instance, the related compound 2-Methylthio-2-imidazoline hydriodide is a key reactant for synthesizing a variety of inhibitors and other complex structures. nih.gov
Notable examples include:
Kinase Inhibitors: It is used in the development of inhibitors for enzymes like Aurora and epidermal growth factor receptor (EGFR) kinases, which are significant in cell proliferation studies. researchgate.netnih.gov
Antiviral Agents: The compound is a reactant for creating spiro-piperidine inhibitors designed to target the influenza A virus. researchgate.netnih.gov
Metabolic Disorder Analogues: It has been used to synthesize galegine (B1196923) analogues, which have been studied for potential weight-loss effects in animal models. nih.gov
Benzimidazole (B57391) Derivatives: An efficient method has been developed for the synthesis of 1,2,3 triazole-linked benzimidazoles using a copper-catalyzed click reaction with derivatives of this compound. ambeed.com
Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives
| Product Class | Target/Application | Starting Reactant Mentioned |
| Kinase Inhibitors | Aurora and EGFR kinases | 2-Methylthio-2-imidazoline hydriodide |
| Antiviral Compounds | Influenza A virus | 2-Methylthio-2-imidazoline hydriodide |
| Galegine Analogues | Weight loss studies | 2-Methylthio-2-imidazoline hydriodide |
| Heterocyclic Scaffolds | Organic Synthesis | n-propynylated benzimidazole |
The structure of this compound is conducive to its use in creating catalytic molecules. Specifically, its derivatives are employed in the synthesis of guanidinyl pyrrolidines, which function as bifunctional catalysts. researchgate.netnih.gov These catalysts are particularly useful for facilitating enantioselective conjugate additions to cyclic enones, a key transformation in stereoselective organic synthesis. nih.gov
Renewable Energy Applications
In the search for more efficient and stable renewable energy technologies, derivatives of this compound have found a significant application in the field of solar energy.
A derivative, 2-(methylthio)-4,5-dihydro-1H-imidazole (MTIm+), has been developed as a multifunctional spacer cation for two-dimensional/three-dimensional (2D/3D) perovskite solar cells (PSCs). ambeed.comcymitquimica.com These advanced solar cells show immense potential for achieving both high efficiency and long-term stability. jocpr.com
The role of the MTIm+ cation is multifaceted:
Defect Passivation: The imidazole (B134444) and methylthio groups in MTIm+ create strong interactions with the 3D perovskite material, leading to an excellent passivation effect that reduces surface defects. ambeed.comcymitquimica.com
Improved Crystallinity: During the initial crystallization stage, the spacer cation helps generate a uniform nucleation distribution, which improves the crystallinity of the perovskite film and reduces growth defects. ambeed.comcymitquimica.com
Enhanced Carrier Transfer: Compared to larger cations based on aromatic hydrocarbons, MTIm+ allows for a smaller layer space, which facilitates more effective carrier transfer between the inorganic layers of the perovskite structure. ambeed.comcymitquimica.com
These contributions have led to significant improvements in device performance and durability. Research has demonstrated that 2D/3D PSCs incorporating the MTIm+ cation can achieve a champion power conversion efficiency (PCE) of up to 21.25%. ambeed.comcymitquimica.com Furthermore, these devices exhibit dramatically enhanced stability against humidity and heat, maintaining 94% of their initial PCE after 2880 hours at approximately 50% relative humidity and after 360 hours at 85°C. ambeed.comcymitquimica.com
Table 2: Performance Data of Perovskite Solar Cells with MTIm+ Spacer Cation
| Performance Metric | Value Achieved | Stability Test | Result |
| Power Conversion Efficiency (PCE) | 21.25% | Humidity (50% RH, 2880 h) | Maintained 94% of initial PCE |
| Open-Circuit Voltage (Voc) | 1.14 V | Thermal (85°C, 360 h) | Maintained 94% of initial PCE |
Functional Materials
The imidazole ring is a component in many functional materials, and this compound is specifically noted for its utility in materials designed for optoelectronic applications.
The donor-acceptor π-conjugated system present in many imidazole derivatives makes them suitable for various optoelectronic applications. This compound itself is identified as a material for Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and Organic Non-Linear Optical (NLO) materials. ambeed.com
Organic Light-Emitting Diodes (OLEDs): this compound is listed as a building block for OLED materials, which are used in modern displays and lighting. ambeed.com
Nonlinear Optical (NLO) Properties: The class of materials to which this compound belongs is recognized for its potential in NLO applications, which are crucial for technologies like optical switching and frequency conversion. ambeed.com
Molecular Switches: The electronic properties of the imidazole core suggest its utility in the development of molecular switches, where a molecule can be reversibly shifted between two or more stable states.
Ionic Liquids
This compound serves as a foundational precursor for the synthesis of specialized task-specific ionic liquids (ILs). While not an ionic liquid itself, its structure can be chemically modified to create imidazolium-based salts that exhibit the characteristic properties of ILs, such as low melting points (typically below 100 °C), negligible vapor pressure, and high thermal stability. rsc.orgmdpi.com The incorporation of the methylthio group at the C2 position of the imidazolium (B1220033) cation can impart specific functionalities and properties to the resulting ionic liquid, making it a subject of research for applications in materials science.
The primary route to synthesize these ionic liquids involves the N-alkylation of an imidazole derivative, a process known as quaternization. rsc.org In this reaction, the nitrogen atom on the imidazole ring attacks an alkylating agent, forming a quaternary ammonium (B1175870) salt—the imidazolium cation. This cation is then paired with a suitable anion, often through a subsequent anion exchange (metathesis) reaction, to yield the final ionic liquid. nih.govrsc.org
For instance, 1-Methyl-(2-methylthio)-1H-imidazole can be synthesized, which in its salt form (e.g., iodide salt), represents a simple ionic liquid. dntb.gov.ua A more general and illustrative approach for creating thioether-functionalized ionic liquids involves a two-step process. First, a precursor like 1-methylimidazole (B24206) is reacted with an alkyl halide containing a thioether group (e.g., 2-chloroethyl methyl sulfide) to form the imidazolium chloride salt. nih.gov Second, this salt undergoes an anion metathesis reaction with a lithium or sodium salt of the desired anion, such as lithium bis(trifluoromethylsulfonyl)imide, to produce a hydrophobic, room-temperature ionic liquid. nih.govosti.gov
The choice of the anion is critical as it significantly influences the resulting ionic liquid's properties, including its melting point, viscosity, thermal stability, and miscibility with other solvents. electrochem.orgresearchgate.net Common anions used in the synthesis of imidazolium-based ILs include bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), tetrafluoroborate (B81430) ([BF₄]⁻), and hexafluorophosphate (B91526) ([PF₆]⁻). rsc.org
Research Findings & Synthesis Data
Detailed studies have outlined the synthesis and characterization of thioether-functionalized imidazolium ionic liquids, which serve as close analogs and demonstrate the synthetic principles applicable to this compound-derived ILs. Research has focused on creating these materials for electrochemical applications. dntb.gov.uaosti.gov
The following table details the synthesis of a representative thioether-functionalized imidazolium ionic liquid, 1-methyl-3-(2-(methylthio)ethyl)imidazolium bis(trifluoromethylsulfonyl)imide, which highlights the typical reaction pathway.
| Step | Reaction | Reactants | Conditions | Product & Yield |
|---|---|---|---|---|
| 1: Quaternization | N-Alkylation of 1-methylimidazole | 1-Methylimidazole, 2-Chloroethyl methyl sulfide, Acetonitrile (solvent) | Stirred at 55 °C for 2 weeks under N₂ atmosphere. | 1-Methyl-3-(2-(methylthio)ethyl)imidazolium chloride (Pale-yellow liquid), >99% yield. |
| 2: Anion Metathesis | Anion exchange | 1-Methyl-3-(2-(methylthio)ethyl)imidazolium chloride, Lithium bis(trifluoromethylsulfonyl)imide, Distilled water (solvent) | Stirred at room temperature for 24 hours. Product washed with distilled water. | 1-Methyl-3-(2-(methylthio)ethyl)imidazolium bis(trifluoromethylsulfonyl)imide (Colorless liquid), 83% yield. |
Properties and Applications in Materials Science
Ionic liquids derived from this compound are of interest primarily for their potential use as electrolytes in electrochemical devices. mdpi.com The general properties of imidazolium-based ILs, such as high ionic conductivity, a wide electrochemical window, and excellent thermal stability, make them promising candidates to replace the volatile and flammable organic solvents currently used in batteries and supercapacitors. electrochem.orgrsc.org
The thermal stability of imidazolium salts is a key feature, with decomposition temperatures often exceeding 400°C, although this is highly dependent on the anion. researchgate.net The electrochemical stability window—the range of voltages over which the electrolyte remains stable without being oxidized or reduced—is crucial for high-energy device applications. While imidazolium ILs typically have a narrower window compared to some other cation families like pyrrolidinium, it is significantly wider than that of aqueous electrolytes. mdpi.comelectrochem.org The presence of the sulfur atom in the thioether group may also offer specific interactions at electrode surfaces or influence ion transport properties.
The table below summarizes typical properties for imidazolium-based ionic liquids, which provide a benchmark for what can be expected from this compound derivatives.
| Property | Typical Value / Range | Significance | Reference |
|---|---|---|---|
| Physical State | Liquid at room temperature or melting point <100 °C | Defines the material as an ionic liquid, enabling its use as a solvent/electrolyte at operating temperatures. | mdpi.com |
| Glass Transition Temperature (T₉) | -100 °C to -12 °C | Indicates the temperature below which the liquid becomes a glassy solid; relevant for low-temperature applications. | rsc.orgresearchgate.net |
| Thermal Decomposition Temperature (Tₔ) | >165 °C, often >400 °C (anion dependent) | High thermal stability enhances operational safety in devices like lithium-ion batteries. | rsc.orgrsc.org |
| Electrochemical Window | ~4-6 V (anion and electrode dependent) | A wide window is essential for high-voltage electrochemical applications, enabling higher energy density. | mdpi.com |
In materials science, the primary application explored for these functionalized ILs is as safer, high-performance electrolytes. osti.gov Their non-volatility and non-flammability address key safety concerns with conventional electrolytes. mdpi.com Furthermore, the ability to tune the physical and chemical properties of the IL by modifying the cation's alkyl chains or changing the anion allows for the "design" of materials tailored for specific applications, such as improving lithium-ion transport in batteries or enhancing capacitance in supercapacitors. electrochem.org Other potential applications for imidazolium ILs include their use as media for metal extraction and as corrosion inhibitors. rsc.orgresearchgate.net
Environmental Fate and Degradation Studies Excluding Chemical/physical Properties and Basic Compound Identification Data
Degradation Pathways in Environmental Matrices
The stability and degradation of an organic compound in the environment are governed by its susceptibility to various chemical and physical processes. For 2-(Methylthio)imidazole, these pathways can be inferred from studies on its structural analogue, Methimazole (B1676384).
The sulfur-containing moiety in this compound suggests a potential susceptibility to oxidation. Studies on Methimazole confirm this, showing that the compound is liable to degradation under oxidative conditions. When dissolved in water and exposed to air at elevated temperatures (70°C), pure Thiamazole is oxidized at its thione group nih.gov.
Forced degradation studies, conducted according to ICH guidelines, provide more specific insights. In one such study, Methimazole underwent significant degradation when subjected to oxidative hydrolysis with hydrogen peroxide, with nearly half of the compound degrading ijpbs.com. This suggests that in environmental matrices where strong oxidizing agents or conditions promoting oxidation (e.g., presence of reactive oxygen species) exist, this compound would likely undergo similar degradation. The imidazole (B134444) moiety in other complex molecules has also been shown to be susceptible to oxidation by agents like hydrogen peroxide nih.gov.
| Stress Condition | Parameters | Observed Degradation (%) | Reference |
|---|---|---|---|
| Oxidative Hydrolysis | Treatment with H₂O₂ | 47.70% | ijpbs.com |
| Thermal Degradation | Dry heat at 80°C for 48 hours | Not specified, but studied | ijpbs.com |
| Photodegradation | UV light (200 watt hrs/m²) & Fluorescent light (1.2 million Lux hrs) | Not specified, but studied | ijpbs.com |
The thermal stability of this compound can be inferred from forced degradation studies on Methimazole, which included testing under dry heat conditions at 80°C for 48 hours ijpbs.com. While the specific percentage of degradation was not reported in the available literature, the inclusion of this test in stability protocols indicates that high temperatures are a potential degradation pathway. Generally, related imidazoline (B1206853) hybrid compounds have been found to be thermally stable up to approximately 200°C, above which multi-step decomposition processes begin nih.gov.
The effect of light on the stability of this compound is complex. Official pharmacopoeias specify that Thiamazole should be stored with light protection nih.gov. However, a stability study on diluted Thiamazole infusion solutions did not detect any photodegradation when exposed to diffuse room light or under photolytic stress conditions over a 24-hour period nih.gov. Conversely, comprehensive forced degradation studies have been performed by exposing Methimazole to both UV and high-intensity fluorescent light, indicating that photolysis is a recognized potential degradation pathway under specific conditions ijpbs.com. Theoretical studies on substituted imidazoles support the potential for photochemical rearrangements via conical intersections upon excitation nih.gov. Furthermore, the imidazole moiety within other pharmaceutical compounds has been shown to be sensitive to photodegradation when in solution nih.gov.
Environmental Occurrence and Release Mechanisms
There is no available data on the measured environmental concentrations of this compound or Methimazole in water, soil, or air who.int. However, based on the primary application of Methimazole as a pharmaceutical for treating hyperthyroidism in both humans and felines, the principal release mechanism into the environment is expected to be through the excretion of the unmetabolized drug and its metabolites in urine and feces from treated individuals who.intnih.govmdpi.com.
These waste products typically enter the municipal wastewater stream, where they may or may not be completely removed by standard wastewater treatment processes. Improper disposal of unused or expired medications constitutes another direct pathway for release into sewage systems and solid waste streams. While this compound itself is not a primary active ingredient, it is a known impurity and potential metabolite, and would follow the same release pathways as the parent drug, Methimazole .
Adsorption and Mobility in Soil and Aquatic Environments
The mobility of a compound in soil and aquatic systems determines its potential for transport and contamination of groundwater. For Methimazole, a high mobility in soil is suggested scbt.com. This indicates a low tendency to adsorb to soil particles and a higher potential for leaching.
This behavior is consistent with findings for the related compound 2-methylimidazole (B133640), which is predicted to be highly mobile in soil and is not expected to adsorb significantly to sediments or soils, except for those containing higher amounts of organic carbon and clay nih.govcspi.org. Studies on other heterocyclic compounds, such as the herbicide methiozolin, have confirmed that sorption is most influenced by the organic matter content of the soil nih.gov. For various neonicotinoid pesticides, which also feature heterocyclic rings, the clay fraction and variable-charge minerals were found to be more associated with adsorption than organic matter mdpi.com. Therefore, the adsorption and mobility of this compound in the environment would likely be low, with a high potential for mobility, particularly in soils with low organic matter and clay content.
| Compound | Mobility Classification / Finding | Primary Adsorption Factors | Reference |
|---|---|---|---|
| Methimazole | High | Not specified | scbt.com |
| 2-Methylimidazole | Predicted to be highly mobile | Organic carbon and clay content | nih.govcspi.org |
| Methiozolin | Mobility is low in media with ≥0.3% organic matter | Organic matter content | nih.gov |
| Neonicotinoids (e.g., Imidacloprid) | Moderate leaching risk (Koc 24–167 L kg⁻¹) | Clay fraction and variable-charge minerals | mdpi.com |
Bioconcentration Potential
The bioconcentration potential of a chemical substance refers to its accumulation in an organism from the surrounding environment, typically water. This is a critical aspect of environmental risk assessment, as compounds that bioconcentrate can reach high concentrations in aquatic organisms, potentially leading to toxic effects and biomagnification through the food chain. The bioconcentration potential is often estimated using the octanol-water partition coefficient (LogP or Log Kow) and measured by the bioconcentration factor (BCF).
For this compound, a predicted octanol-water partition coefficient (LogP) of 1.13160 is available nih.gov. This value suggests a relatively low potential for bioconcentration. Generally, substances with a LogP value less than 3 are considered to have a low tendency to bioaccumulate in the fatty tissues of organisms.
Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the BCF of chemicals based on their molecular structure and physicochemical properties. These models further support the assessment of bioconcentration potential in the absence of experimental data.
Table 1: Bioconcentration Potential of this compound and a Related Compound
| Compound | CAS Number | LogP | Estimated BCF (fish) | Bioconcentration Potential |
| This compound | 7666-04-8 | 1.13160 (Predicted) nih.gov | Data not available | Low (Inferred) |
| 2-Methylimidazole | 693-98-1 | 0.24 | 3.2 nih.govcspi.org | Low |
Formation of Degradation Products and Their Characterization
The environmental degradation of a chemical compound can occur through various biotic and abiotic processes, including biodegradation, photodegradation, and hydrolysis. These processes can lead to the formation of various degradation products, which may have different physicochemical properties and toxicological profiles than the parent compound.
Specific studies detailing the environmental degradation pathways and identifying the degradation products of this compound are limited in the available scientific literature. However, general knowledge about the degradation of imidazole and related sulfur-containing compounds can provide insights into potential transformation products.
Biodegradation:
The imidazole ring itself, when not substituted on a nitrogen atom, is generally considered to be biodegradable researchgate.net. Studies on the biodegradability of various imidazole structures have shown that C-substituted imidazoles, such as methyl and ethyl derivatives, are ultimately biodegradable researchgate.net. This suggests that the imidazole ring of this compound is likely susceptible to microbial degradation.
The methylthio group (-SCH3) is a key functional group in this molecule. The biodegradation of organosulfur compounds can proceed through various pathways. One common pathway is the oxidation of the sulfur atom. For a similar compound, 2-methylthiobenzothiazole, in vitro metabolism studies using rat liver homogenates have shown that the methylthio group can be oxidized to the corresponding methylsulfoxide and methylsulfone nih.gov. These oxidized intermediates can then undergo further reactions, such as conjugation with glutathione, leading to the cleavage of the methylthio group and the formation of products like formaldehyde (B43269) and sulfate (B86663) nih.gov. While this is a metabolic pathway in a biological system, similar oxidative processes can be mediated by microorganisms in the environment.
Therefore, potential biodegradation products of this compound could include:
2-(Methylsulfinyl)imidazole and 2-(Methylsulfonyl)imidazole: Formed through the oxidation of the sulfur atom.
2-Hydroxyimidazole (or its tautomer, imidazol-2-one): If the methylthio group is cleaved and replaced by a hydroxyl group.
Methanethiol, formaldehyde, and sulfate: As smaller breakdown products from the methylthio group.
Ring-opened products: Resulting from the cleavage of the imidazole ring, which is a common step in the ultimate biodegradation of such heterocyclic compounds.
Abiotic Degradation:
Photodegradation: Imidazole itself can undergo photolysis, leading to ring fragmentation plos.org. The photodegradation of imidazole-containing compounds, such as certain pharmaceuticals, has been observed to be sensitive to light, especially UV radiation, and can lead to the formation of various oxidation by-products nih.govnih.gov. The specific photodegradation products of this compound would depend on the reaction conditions, such as the presence of photosensitizers in natural waters.
Hydrolysis: While specific data on the hydrolysis of this compound is scarce, imidazoles are generally stable to hydrolysis under neutral conditions. However, the stability can be influenced by pH and temperature.
The characterization of these potential degradation products would require experimental studies under controlled environmental conditions, utilizing analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify the transformation products.
Table 2: Potential Degradation Products of this compound
| Degradation Process | Potential Degradation Products | Characterization Notes |
| Biodegradation | 2-(Methylsulfinyl)imidazole | Oxidation of the sulfur atom. |
| 2-(Methylsulfonyl)imidazole | Further oxidation of the sulfur atom. | |
| 2-Hydroxyimidazole / Imidazol-2-one | Cleavage of the C-S bond and replacement with a hydroxyl group. | |
| Methanethiol, Formaldehyde, Sulfate | Smaller breakdown products from the methylthio group. | |
| Ring-opened products | Ultimate degradation of the imidazole ring. | |
| Photodegradation | Oxidized imidazole derivatives | Formation of various oxidation by-products. |
| Ring-fragmented products | Cleavage of the imidazole ring. |
Future Directions and Emerging Research Areas
Advanced Synthetic Methodologies for Novel Derivatives
The development of advanced synthetic methodologies is crucial for generating novel 2-(Methylthio)imidazole derivatives with enhanced properties. Researchers are moving beyond traditional synthetic routes to explore more efficient and versatile methods.
One promising approach involves the use of palladium-catalyzed cross-coupling reactions, which have become powerful tools for creating C-N bonds, essential for synthesizing a variety of aniline (B41778) and its derivatives. bohrium.com Another area of advancement is the S-alkylation of imidazole-2-thione precursors. For instance, a general procedure for synthesizing S-alkylated compounds involves dissolving an imidazole (B134444) precursor in dimethylformamide (DMF), adding triethylamine (B128534) and an appropriate alkyl halide, and stirring the mixture at room temperature. mdpi.com This method has been successfully used to produce derivatives like 3-(2-(methylthio)-4-phenyl-1H-imidazol-1-yl)benzenesulfonamide and 3-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide . mdpi.com
Furthermore, copper-catalyzed click reactions are being employed to create complex triazole-linked benzimidazole (B57391) structures from n-propynylated benzimidazoles. researchgate.net These modern techniques allow for greater structural diversity and the introduction of various functional groups, which can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. ontosight.ai
Table 1: Selected Advanced Synthetic Methods for this compound Derivatives
| Method | Key Reagents/Catalysts | Type of Derivative | Reference |
| S-alkylation | Dimethylformamide (DMF), Triethylamine, Alkyl halide | S-alkylated imidazoles | mdpi.com |
| Palladium-catalyzed cross-coupling | Palladium catalysts | N-arylimidazoles | mdpi.combohrium.com |
| Copper-catalyzed click reaction | Copper catalyst, Azides, Alkynes | Triazole-linked benzimidazoles | researchgate.net |
Comprehensive Mechanistic Studies of Biological Activities
While many this compound derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, a deep understanding of their mechanisms of action is often still in development. mdpi.comresearchgate.net Future research will focus on elucidating the precise molecular targets and pathways through which these compounds exert their effects.
For example, certain imidazole-based compounds are being investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key therapeutic target for cancer and other diseases characterized by immune suppression. nih.gov Mechanistic studies in this area would involve identifying how the 2-(methylthio) group and other substituents on the imidazole ring interact with the active site of the IDO enzyme.
Moreover, the antimicrobial properties of new Schiff's base derivatives containing the imidazole nucleus are being explored. academiaone.org Comprehensive studies are needed to determine if these compounds act by inhibiting specific microbial enzymes, disrupting cell membranes, or through other mechanisms. Understanding these mechanisms is critical for the rational design of more potent and selective therapeutic agents.
Development of Targeted Therapies
The structural versatility of the this compound scaffold makes it an excellent starting point for the development of targeted therapies. By modifying the functional groups on the imidazole ring, researchers can fine-tune the molecule's ability to interact with specific biological targets. ontosight.ai
An emerging area of interest is the development of inhibitors for enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which are crucial for bacterial fatty acid synthesis and represent a promising target for new antibacterial agents. academiaone.org The design and synthesis of this compound derivatives as potential FabH inhibitors is an active area of research.
In the realm of cancer therapy, the development of compounds that target specific signaling pathways is a major goal. The imidazole ring is a component of several natural products and drugs, and its derivatives are being explored for their potential to inhibit cancer cell growth. rjptonline.orgnih.gov For instance, research into phenyl-imidazole-derived inhibitors of indoleamine 2,3-dioxygenase (IDO) highlights the potential for creating targeted immunotherapies. nih.gov
Table 2: Examples of this compound Derivatives and Their Potential Therapeutic Targets
| Derivative | Potential Therapeutic Target | Disease Area | Reference |
| Phenyl-imidazole derivatives | Indoleamine 2,3-dioxygenase (IDO) | Cancer, Immune Suppression | nih.gov |
| Schiff's base derivatives | β-ketoacyl-acyl carrier protein synthase III (FabH) | Bacterial Infections | academiaone.org |
| Benzenesulfonamide-bearing imidazoles | Multidrug-Resistant Mycobacterium abscessus | Mycobacterial Infections | mdpi.com |
Exploration of New Material Science Applications
Beyond its therapeutic potential, this compound and its derivatives are finding applications in material science. The unique electronic properties of the imidazole ring, combined with the presence of sulfur and nitrogen atoms, make these compounds suitable for a variety of uses. researchgate.netmdpi.com
One area of exploration is their use as corrosion inhibitors for metals. The ability of imidazole derivatives to adsorb onto metal surfaces and form a protective layer is a key attribute. Research into the use of these compounds to protect mild steel in acidic environments is ongoing. bohrium.com
Another potential application is in the synthesis of novel polymers and coordination complexes. The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic, magnetic, or optical properties. The development of new polymers from triazole derivatives, which can be synthesized from imidazole precursors, is also an active field of research. researchgate.net
Sustainable and Environmentally Benign Synthesis of this compound Compounds
In line with the principles of green chemistry, a significant future direction is the development of sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. This involves reducing the use of hazardous reagents and solvents, minimizing waste, and improving energy efficiency.
Researchers are exploring one-pot synthesis methods, which combine multiple reaction steps into a single procedure, thereby reducing the need for purification of intermediates and minimizing solvent usage. mdpi.com The use of microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. bohrium.com
Furthermore, the development of reusable catalysts, such as magnetic nanoparticles, can simplify product purification and reduce waste. researchgate.net The use of more benign solvents, such as water or ethanol, in synthetic procedures is also a key focus. For example, an efficient method for synthesizing 1,2,3-triazole-linked benzimidazoles has been developed using a copper-catalyzed click reaction in ethanol. researchgate.net These sustainable approaches will be crucial for the large-scale and environmentally responsible production of this compound compounds in the future.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
